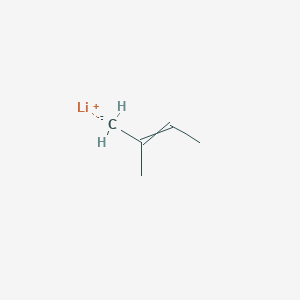

lithium;2-methanidylbut-2-ene

Description

Historical Development and Significance of Allylic Organolithium Reagents in Organic Synthesis

The study of organolithium reagents dates back to the 1930s, with pioneering work by Karl Ziegler, Georg Wittig, and Henry Gilman. wikipedia.org These reagents quickly proved to be powerful tools in organic synthesis, often exhibiting higher reactivity and yielding better outcomes than their Grignard counterparts. wikipedia.org Within this class, allylic organolithium reagents have carved out a distinct and important niche. Their development has been crucial for advancing synthetic strategies, particularly in the realm of anionic polymerization, where they serve as key initiators for producing elastomers like polyisoprene. wikipedia.org The ability of these reagents to act as potent nucleophiles and strong bases has enabled a wide array of chemical transformations. wikipedia.org

Classification and Structural Overview of Allylic Organolithium Species

Allylic organolithium compounds are characterized by a carbon-lithium bond adjacent to a carbon-carbon double bond. This arrangement leads to delocalization of the negative charge across the allyl system, influencing their structure and reactivity. wikipedia.org Unlike simple alkyllithium compounds that often exist as aggregates (dimers, tetramers, or hexamers) in solution, allyllithiums can exhibit different structural motifs. wikipedia.orgfishersci.fr The lithium cation in allyllithium can coordinate to the face of the carbon π-bond in an η3 fashion, a key distinction from the more localized σ-type bond found in many aryllithium complexes. wikipedia.org This delocalization and coordination have profound implications for their reactivity in synthetic applications.

The structure of these reagents in solution can be significantly influenced by the solvent. fishersci.fr For instance, the presence of polar solvents like tetrahydrofuran (B95107) (THF) can alter the aggregation state and, consequently, the reactivity of the organolithium species. cmu.edu

Research Landscape and Academic Importance of Lithium;2-methanidylbut-2-ene (Isoprenyllithium/Prenyllithium)

Lithium;2-methanidylbut-2-ene, or isoprenyllithium/prenyllithium, holds considerable academic and research importance, primarily due to its role as a key intermediate and reagent in various synthetic endeavors. nih.govresearchgate.net It is a prominent example of an allylic organolithium reagent and is frequently utilized in both polymerization and small-molecule synthesis.

One of the most significant applications of isoprenyllithium is in the anionic polymerization of isoprene. cdnsciencepub.comacs.org This process is fundamental to the production of synthetic rubbers with controlled microstructures. Research has shown that the polymerization kinetics in solvents like tetrahydrofuran (THF) involve both the polyisoprenyllithium ion-pair and the free polyisoprenyl carbanion. cdnsciencepub.com The nature of the solvent and the presence of additives can influence the stereochemistry of the resulting polymer. acs.org

Beyond polymerization, prenyllithium is a valuable reagent in the synthesis of natural products and other complex organic molecules. For instance, it has been employed in the total synthesis of alkannin (B1664780) and shikonin, where it reacts with an N-methoxy-N-methylamide to form a key intermediate. researchgate.netsemanticscholar.orgnih.gov However, the use of prenyllithium can sometimes lead to mixtures of isomers, which necessitates careful control of reaction conditions. researchgate.netsemanticscholar.org

Detailed research has also explored the structure of oligomeric poly(isoprenyllithium), revealing insights into the nature of the active centers in polymerization reactions. acs.org Spectroscopic studies, such as NMR, have been instrumental in characterizing these species and understanding their behavior in different solvent systems. acs.org The reactivity of isoprenyllithium can also be moderated by capping the living polymer chain ends with reagents like 1,1-diphenylethylene (B42955) (DPE), which allows for more controlled subsequent reactions, such as grafting onto other polymer backbones. acs.org

The compound exists as isomers, and its preparation can sometimes result in a mixture, which can affect the outcome of a reaction. researchgate.net For example, in certain synthetic routes, the use of prenyllithium has led to the formation of isomeric products. semanticscholar.org

Table 1: Chemical Identity of Lithium;2-methanidylbut-2-ene

| Property | Value | Source |

| IUPAC Name | lithium;2-methanidylbut-2-ene | nih.gov |

| Common Names | Isoprenyllithium, Prenyllithium | nih.govresearchgate.net |

| Molecular Formula | C5H7Li | nih.gov |

| Molecular Weight | 74.1 g/mol | nih.gov |

| InChI | InChI=1S/C5H7.Li/c1-4-5(2)3;/h1,4H,2H2,3H3;/q-1;+1 | nih.gov |

| InChIKey | RKCPWANXDPPJCV-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | [Li+].CC(=C)C=[CH-] | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

62883-81-2 |

|---|---|

Molecular Formula |

C5H9Li |

Molecular Weight |

76.1 g/mol |

IUPAC Name |

lithium;2-methanidylbut-2-ene |

InChI |

InChI=1S/C5H9.Li/c1-4-5(2)3;/h4H,2H2,1,3H3;/q-1;+1 |

InChI Key |

JYXMRJSCSVKIOB-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC=C(C)[CH2-] |

Origin of Product |

United States |

Structural Elucidation and Aggregation Behavior of Allylic Organolithium Reagents

Spectroscopic Analysis for Structural Characterization

Spectroscopic techniques are indispensable tools for elucidating the complex structures of organolithium compounds. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed insights into the isomeric forms, bonding, and molecular geometry of allylic organolithium reagents.

NMR spectroscopy, including ¹H, ¹³C, and ⁷Li nuclei, is a powerful method for investigating the structure and dynamics of organolithium compounds in solution. researchgate.net The chemical shifts, signal multiplicities, and coupling constants offer a wealth of information regarding the electronic environment and connectivity of atoms within the molecule.

In allylic systems, the negative charge is delocalized over the three carbon atoms of the allyl group, leading to the possibility of different isomeric forms and dynamic exchange processes. researchgate.net ⁷Li NMR is particularly useful for probing the aggregation state of organolithium reagents. The observation of distinct ⁷Li signals can indicate the presence of different aggregates, such as monomers, dimers, and tetramers, coexisting in solution. researchgate.netresearchgate.net Furthermore, the coupling between ¹³C and ⁷Li (¹J_C-Li_) can provide direct evidence for the number of lithium atoms bonded to a specific carbon, offering insight into the nature of the C-Li bond and the structure of the aggregate. researchgate.net

For instance, studies on various organolithium reagents have shown that the aggregation state is highly dependent on the solvent. In a non-coordinating solvent, higher aggregates are common, while in coordinating solvents like tetrahydrofuran (B95107) (THF), smaller aggregates such as dimers and monomers are favored. researchgate.net

Table 1: Representative ¹³C and ⁷Li NMR Data for an Organolithium Compound in THF/Ether

| Species | Nucleus | Chemical Shift (ppm) | ¹J_¹³C-⁷Li (Hz) |

| Monomer | ¹³C (C-Li) | 185.3 | 36 |

| ⁷Li | 1.85 | ||

| Dimer | ¹³C (C-Li) | 179.8 | |

| ⁷Li | 1.62 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are sensitive to bond strengths, molecular symmetry, and the nature of functional groups, providing valuable structural information. ksu.edu.sa

For allylic organolithium compounds, vibrational spectroscopy can be used to identify characteristic stretching and bending frequencies. The C=C stretching vibration of the allyl group is a prominent feature in the IR and Raman spectra, and its frequency can be influenced by the delocalization of the negative charge and coordination to the lithium cation.

The C-Li stretching and bending vibrations typically appear in the far-infrared region of the spectrum (below 600 cm⁻¹). These modes are direct probes of the carbon-lithium bond and can provide information about the aggregation state of the compound, as the vibrational frequencies are sensitive to the coordination environment of the lithium atom. acs.org Computational studies are often employed to aid in the assignment of the complex vibrational spectra of organometallic compounds. cardiff.ac.uk

Table 2: Typical Vibrational Frequencies for Organolithium Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=C Stretch (allylic) | 1500 - 1600 |

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Bend (sp²) | 800 - 1000 |

| C-Li Stretch | 400 - 600 |

Note: This table provides typical frequency ranges for the specified vibrational modes in organolithium compounds. The exact frequencies can vary depending on the specific structure, solvent, and aggregation state.

Supramolecular Structures and Aggregation States in Solution

In solution, organolithium reagents rarely exist as simple monomers. Instead, they form supramolecular structures through aggregation, where multiple organolithium units associate via C-Li-C bridges. The degree of aggregation has a profound impact on the reactivity of the reagent.

Allylic organolithium compounds exhibit a strong tendency to form dimers and higher oligomers in solution. The formation of these aggregates is driven by the electron-deficient nature of the lithium atom and the ability of the carbanionic center to bridge multiple lithium atoms. Studies have shown that even in coordinating solvents, dimerization is a common feature of allyllithium compounds. goettingen-research-online.de The equilibrium between different aggregation states is dynamic and can be influenced by concentration, temperature, and the solvent system.

The aggregation state of organolithium reagents is highly sensitive to the solvent environment. Coordinating solvents, such as tetrahydrofuran (THF), and chelating agents, like N,N,N',N'-tetramethylethylenediamine (TMEDA), play a crucial role in breaking down large oligomers into smaller, more reactive species. researchgate.net

THF molecules solvate the lithium cations, disrupting the C-Li-C bridges that hold the aggregates together. This generally leads to a decrease in the average aggregation number. TMEDA is a bidentate ligand that can chelate to a single lithium atom or bridge between two lithium centers. The strong coordination of TMEDA to lithium can lead to the formation of well-defined, often monomeric or dimeric, complexes. This deaggregation significantly enhances the nucleophilicity and reactivity of the organolithium reagent.

Cryoscopy, a technique that measures the freezing point depression of a solvent upon the addition of a solute, is a classical method for determining the molecular weight of a substance in solution and, consequently, its degree of aggregation. libretexts.org Cryoscopic measurements have provided direct evidence for the aggregation of organolithium compounds. For example, such studies have demonstrated that allyllithium exists as a dimer in THF solution. goettingen-research-online.de

Reactivity and Mechanistic Investigations of Lithium;2 Methanidylbut 2 Ene and Its Analogs

Fundamental Reaction Pathways of Allylic Organolithium Reagents

Allylic organolithium reagents, including lithium;2-methanidylbut-2-ene and its analogs, are powerful chemical tools characterized by their dual nature as both strong bases and potent nucleophiles. wikipedia.orglibretexts.org This reactivity stems from the highly polar carbon-lithium (C-Li) bond, which imparts significant carbanionic character to the organic moiety. wikipedia.org These reagents are fundamental in organic synthesis for the formation of new carbon-carbon bonds. nih.govrug.nl

Nucleophilic Addition Reactions

One of the most widely employed reactions of allylic organolithium compounds is their nucleophilic addition to electrophilic centers, particularly carbonyl groups. wikipedia.orglibretexts.orgyoutube.com They readily react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, upon acidic workup. youtube.commasterorganicchemistry.com The general mechanism involves the attack of the nucleophilic carbon of the allylic lithium reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.commasterorganicchemistry.com This intermediate is then protonated in a subsequent workup step to yield the final alcohol product. masterorganicchemistry.com

The reaction with aldehydes and ketones is a highly effective method for alcohol synthesis. youtube.com For instance, the addition to an aldehyde results in a secondary alcohol, while addition to a ketone yields a tertiary alcohol. masterorganicchemistry.com

| Reactant | Organolithium Reagent | Intermediate | Final Product | Product Type |

| Aldehyde (R-CHO) | Allyllithium | Alkoxide | Allylic Alcohol | Secondary Alcohol |

| Ketone (R-CO-R') | Allyllithium | Alkoxide | Allylic Alcohol | Tertiary Alcohol |

| Weinreb Amide | Organolithium | Chelated Intermediate | Ketone | Ketone |

| Carbon Dioxide | Organolithium | Carboxylate | Carboxylic Acid | Carboxylic Acid |

Beyond simple aldehydes and ketones, allylic organolithium reagents can add to a variety of other carbonyl-containing compounds. Their reaction with Weinreb amides is a common method for synthesizing ketones, as the resulting chelated intermediate is stable until acidic workup, preventing over-addition. wikipedia.org They also react with carbon dioxide, which, after protonation, yields carboxylic acids. wikipedia.org Furthermore, these reagents can add to imines in a useful carbon-carbon bond-forming reaction to produce amines. thieme-connect.de

Protonation and Quenching Reactions

Due to the highly basic nature of the carbanion, allylic organolithium reagents react readily with protic solvents or any compound possessing acidic hydrogens, such as water, alcohols, and terminal alkynes. libretexts.org This reaction, often referred to as quenching, involves the abstraction of a proton by the organolithium compound, resulting in the formation of a neutral hydrocarbon and a lithium alkoxide or other lithium salt. libretexts.org

This reactivity underscores the necessity of performing organolithium reactions under anhydrous conditions, using dry glassware and solvents, to prevent the premature consumption of the reagent. libretexts.org However, this protonation pathway can be synthetically useful. For example, reacting an organolithium reagent with water (H₂O) or heavy water (D₂O) is a straightforward method to convert an organohalide (from which the organolithium is often prepared) into the corresponding hydrocarbon or its deuterated analog. libretexts.orgmasterorganicchemistry.com

An in situ quench (ISQ) procedure involves generating the organolithium species in the presence of an electrophile. uni-muenchen.de This technique can be advantageous as it allows for the immediate trapping of the reactive organolithium intermediate, which can be particularly useful for species that are unstable even at low temperatures. uni-muenchen.de

Mechanistic Studies of Carbon-Carbon Bond Forming Reactions

The mechanisms through which allylic organolithium reagents form carbon-carbon bonds are complex and have been the subject of extensive investigation. The reaction pathway can be influenced by factors such as the substrate, the specific organolithium reagent, solvent, and the presence of additives. The primary mechanistic models considered are concerted pathways, single electron transfer (SET) mechanisms, and ionic pathways.

Investigation of Concerted Pathways

Concerted pathways in the reactions of allylic organometallics involve a single transition state where bond-forming and bond-breaking occur simultaneously. One example of a reaction proposed to proceed through such a mechanism is the metal-assisted aza-Diels-Alder reaction. nih.gov In the context of the addition of allyl Grignard reagents (which are analogous to allyllithiums) to nitriles, a proposed mechanism involves the cycloaddition of two intermediates formed from the initial nucleophilic addition. nih.gov While plausible, direct experimental or theoretical confirmation for such pathways with allyllithium reagents specifically remains an area of active research. The concept of concerted pathways is also a major theme in other areas of organic chemistry, such as pericyclic reactions. masterorganicchemistry.commasterorganicchemistry.com

Single Electron Transfer (SET) Mechanisms in Allylic Lithiation Reactions

The single electron transfer (SET) mechanism has been proposed as an alternative to purely polar, ionic pathways for many organometallic reactions. In this process, the organolithium reagent donates a single electron to the substrate, generating a radical anion from the substrate and a radical species from the organolithium reagent. libretexts.orgrsc.org

Metals like lithium are powerful reducing agents and can easily donate their valence electron to an organic compound, thereby initiating a radical species. libretexts.org Evidence for SET mechanisms has been found in reactions of various organometallic reagents with organic halides and other substrates. semanticscholar.org For organolithium compounds, competing side reactions, such as radical reactions, can occur alongside nucleophilic additions. wikipedia.org The formation of radical intermediates has been confirmed in various systems through spectroscopic studies, competition experiments, and isotope labeling. rug.nl When arylimines are treated with certain alkyllithiums, they can undergo SET in addition to standard nucleophilic addition. rsc.org The spontaneity of a SET process can often be predicted by considering the redox potentials of the catalyst and the substrate.

Ionic Mechanisms and Their Influence

The traditional and most commonly invoked mechanism for the reactions of organolithium reagents involves ionic pathways. The C-Li bond is highly polarized, making the carbon atom a potent nucleophile that attacks electrophilic centers. wikipedia.org The reactivity and structure of organolithium reagents are intrinsically linked and are heavily influenced by their aggregation state in solution. wikipedia.orgresearchgate.net They can exist as monomers, dimers, or higher-order oligomers, and it was once thought that lower aggregates like monomers were the most reactive species. wikipedia.orgresearchgate.net However, it is now understood that dimers and other oligomers can also be the reactive species in certain reactions. wikipedia.org

The ionic character of the C-Li bond can be affected by the aggregation size, with monomers presumed to be the most ionic. researchgate.net The addition of Lewis bases, such as HMPA or TMEDA, can break up these aggregates, leading to an increase in reaction rate and reactivity. wikipedia.org This disaggregation exposes a more reactive, and presumably more ionic, carbanionic center, facilitating nucleophilic attack. researchgate.net Therefore, the degree of aggregation and the nature of the solvent play a crucial role in modulating the ionic character and, consequently, the reactivity and selectivity of allylic organolithium reagents. wikipedia.orgacs.org

Isomerization and Rearrangement Processes

Organolithium compounds, particularly those with allylic structures, are known to undergo a variety of dynamic isomerization and rearrangement processes in solution. These transformations are of significant interest in mechanistic organometallic chemistry and have profound implications for the stereochemical and regiochemical outcomes of their reactions. The specific compound, lithium;2-methanidylbut-2-ene, as an allylic organolithium reagent, is expected to exhibit such dynamic behavior.

Allylic Rearrangements in Solution

Allylic organolithium compounds are not static structures in solution; they can undergo rapid rearrangements that involve the migration of the lithium atom and a concomitant shift of the double bond. This process, often referred to as a 1,3-suprafacial shift, leads to an equilibrium between different isomeric forms. For an analog of lithium;2-methanidylbut-2-ene, this would involve the movement of the lithium from one terminal carbon of the allylic system to the other.

These rearrangements are often studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates and activation parameters for these processes. For instance, studies on related allylic lithium compounds have revealed the energetic barriers associated with these rearrangements.

Table 1: Activation Parameters for Allylic Rearrangements in Analogous Organolithium Compounds

| Compound Analogy | Process | ΔH‡ (kcal/mol) | ΔS‡ (eu) | Solvent |

|---|---|---|---|---|

| Substituted Allyllithium | 1,3-Lithium Shift | 7.0 | -20 | TMEDA |

| Internally Solvated Allyllithium | C-Li Exchange | 6.7 | - | THF-d8 |

Data for analogous systems are used to model the behavior of lithium;2-methanidylbut-2-ene.

The negative activation entropy (ΔS‡) observed in some systems is consistent with a more ordered transition state, which would be expected for a concerted intramolecular process. The enthalpy of activation (ΔH‡) provides insight into the energy barrier for the rearrangement.

The mechanism of these rearrangements is believed to proceed through a transition state where the lithium cation is coordinated to the π-face of the allylic anion in an η³ fashion. This delocalized structure allows for the facile migration of the lithium atom. The degree of aggregation of the organolithium compound in solution can also influence the rate and mechanism of these rearrangements.

Cis-Trans Isomerization Phenomena

In addition to allylic rearrangements, substituted allylic organolithium compounds can also undergo cis-trans isomerization around the carbon-carbon double bond. This process involves the rotation around the C=C bond, which is typically a high-energy process for neutral alkenes. However, in allylic anions, the bond order of the double bond is reduced due to electron delocalization, which can lower the barrier to rotation.

Computational studies on analogous allylic anions provide estimates for the rotational barriers. These studies are crucial for understanding the factors that influence the stereochemical stability of these reagents.

Table 2: Calculated Rotational Barriers for Analogous Allylic Systems

| System Analogy | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| Butane (C-C single bond rotation) | ab initio | 3.3 - 5.5 |

Note: Data for analogous and related systems are presented to infer the energetic scale of rotational barriers. Direct computational data for lithium;2-methanidylbut-2-ene is not available.

While the table above provides context for rotational barriers in related organic molecules, the barrier for a C=C bond in an allylic anion would be different but is expected to be significantly lower than that of a simple alkene. The rate of cis-trans isomerization will depend on factors such as the substitution pattern on the double bond, the nature of the solvent, and the presence of coordinating ligands.

The interconversion between cis and trans isomers can have significant consequences for the stereoselectivity of reactions involving these organolithium reagents. If the isomerization is rapid relative to the rate of subsequent reactions, the stereochemical information of the starting material may be lost.

Reaction Kinetics and Reaction Rates in Organolithium Chemistry

The study of reaction kinetics provides fundamental insights into the mechanisms of reactions involving organolithium compounds. The rates of these reactions are influenced by several factors, including the structure of the organolithium reagent, the substrate, the solvent, and the temperature.

Organolithium compounds exist as aggregates in many common solvents, and the degree of aggregation can significantly affect their reactivity. It was initially thought that monomeric species are the most reactive. However, subsequent kinetic studies have shown that dimers and other oligomers can also be the reactive species in certain reactions. The addition of Lewis bases, such as tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA), can break up these aggregates and often, but not always, increase the reaction rate.

The rates of isomerization and rearrangement processes of allylic organolithium compounds are key aspects of their reactivity profile. Kinetic studies of these processes, often using dynamic NMR techniques, allow for the determination of rate constants and activation parameters.

Table 3: Rate Constants for Isomerization in Analogous Systems at a Given Temperature

| System Analogy | Process | Rate Constant (k) at T | Temperature (K) |

|---|

This data is for a different class of compounds but illustrates the range of rate constants that can be measured for isomerization processes.

Understanding the kinetics of these fundamental processes is crucial for controlling the outcome of synthetic reactions that employ allylic organolithium reagents. For example, by carefully selecting the reaction conditions (e.g., temperature, solvent), it may be possible to favor a particular isomer or to perform a subsequent reaction before isomerization can occur. The structure-reactivity relationship in organolithium chemistry is a complex area of ongoing research, with kinetic studies playing a central role in unraveling the intricate mechanistic details.

Stereochemical Control and Selectivity in Allylic Organolithium Reactions

Regioselectivity in Electrophilic Additions

Allylic organolithium reagents, including lithium;2-methanidylbut-2-ene, are ambident nucleophiles, meaning they possess two potentially reactive sites. This duality gives rise to the challenge of regioselectivity in their reactions with electrophiles.

Alpha- versus Gamma-Attack Modes

The reaction of an electrophile with lithium;2-methanidylbut-2-ene can theoretically proceed via two distinct pathways: attack at the alpha-carbon (the carbon bearing the lithium atom) or attack at the gamma-carbon (the terminal carbon of the allyl system).

Alpha-Attack (α-attack): This mode of reaction results in the formation of a product where the electrophile has bonded to the carbon that was originally bonded to the lithium atom. In the case of lithium;2-methanidylbut-2-ene, this would lead to a product with a tetrasubstituted double bond.

Gamma-Attack (γ-attack): This pathway involves the electrophile adding to the terminal carbon of the allylic system, which is accompanied by a shift of the double bond. For lithium;2-methanidylbut-2-ene, a γ-attack would yield a product with a vinyl group.

The preferred mode of attack is influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions.

Factors Governing Regioselectivity (e.g., Substituent Effects, Solvation)

Several key factors dictate the regiochemical outcome of electrophilic additions to allylic organolithium compounds.

Substituent Effects: The nature and placement of substituents on the allylic framework can significantly influence the charge distribution and steric environment, thereby directing the electrophile to a specific site. For lithium;2-methanidylbut-2-ene, the methyl group at the 2-position exerts a steric hindrance that can disfavor a direct attack at the alpha-carbon, potentially leading to a higher proportion of the gamma-addition product.

Solvation: The solvent system plays a crucial role in modulating the reactivity and structure of the organolithium reagent. In non-polar hydrocarbon solvents, organolithium species tend to exist as aggregates. The addition of polar coordinating solvents, such as tetrahydrofuran (B95107) (THF) or hexamethylphosphoramide (B148902) (HMPA), can break up these aggregates and solvate the lithium cation. researchgate.net This solvation can alter the ion pair structure from a contact ion pair (CIP) to a solvent-separated ion pair (SIP). researchgate.net The increased ionic character in a SIP can favor attack at the more charge-dense gamma-carbon. nih.gov For instance, the addition of Lewis bases to alkyllithium-initiated butadiene polymerization has been shown to increase the proportion of 1,2-addition (analogous to γ-attack) by altering the charge distribution of the chain-end allylic carbanion. nih.gov

The table below illustrates the conceptual effect of solvent polarity on the regioselectivity of an analogous allylic lithium system.

| Solvent System | Ion Pair Type (Predominant) | Expected Major Product |

| Non-polar (e.g., Hexane) | Contact Ion Pair (CIP) | α-attack product |

| Polar (e.g., THF, HMPA) | Solvent-Separated Ion Pair (SIP) | γ-attack product |

Diastereoselectivity in Reactions with Chiral Substrates

When an allylic organolithium reagent reacts with a chiral electrophile, such as a chiral aldehyde or ketone, the formation of diastereomeric products is possible. The control of this diastereoselectivity is a critical aspect of stereocontrolled synthesis.

Diastereomeric Ratio Determination and Control

The diastereomeric ratio (d.r.) of the products is determined by the relative energies of the transition states leading to each diastereomer. This can be influenced by steric interactions between the substituents on the allylic reagent and the chiral substrate. For example, in the addition of crotyllithium (a structural analogue of lithium;2-methanidylbut-2-ene) to chiral aldehydes, the stereochemistry of the newly formed hydroxyl-bearing carbon is influenced by the existing stereocenter on the aldehyde.

Controlling the diastereoselectivity often involves a careful selection of reaction conditions, such as temperature and solvent, to maximize the energy difference between the diastereomeric transition states. Lower reaction temperatures generally lead to higher diastereoselectivity.

The following table presents hypothetical data for the reaction of an analogous allylic lithium reagent with a chiral aldehyde, demonstrating the influence of reaction temperature on the diastereomeric ratio.

| Entry | Temperature (°C) | Diastereomeric Ratio (A:B) |

| 1 | 0 | 75:25 |

| 2 | -20 | 85:15 |

| 3 | -78 | 95:5 |

Enantioselective Transformations Mediated by Allylic Organolithium Reagents

The synthesis of a single enantiomer of a chiral molecule is a significant challenge in organic chemistry. Enantioselective transformations involving allylic organolithium reagents can be achieved through the use of chiral auxiliaries or chiral ligands.

Strategies for Asymmetric Induction

A powerful strategy for achieving enantioselectivity is the use of a chiral ligand that can coordinate to the lithium cation. This coordination creates a chiral environment around the organolithium reagent, which can then differentiate between the two enantiotopic faces of a prochiral electrophile, such as an aldehyde.

The development of chiral ligands for enantioselective additions of organolithium reagents is an active area of research. Carbohydrate-derived chiral ligands and other C2-symmetric ligands have shown promise in this area. doaj.orgmdpi.com The effectiveness of a chiral ligand is typically measured by the enantiomeric excess (ee) of the product, which is a measure of the predominance of one enantiomer over the other.

Below is a conceptual data table illustrating the effect of different chiral ligands on the enantioselectivity of the addition of an analogous allylic lithium reagent to a prochiral aldehyde.

| Entry | Chiral Ligand | Enantiomeric Excess (% ee) |

| 1 | Ligand A | 65 |

| 2 | Ligand B | 82 |

| 3 | Ligand C | 95 |

Applications of Lithium;2 Methanidylbut 2 Ene in Advanced Organic Synthesis

Construction of Carbon Skeletons in Complex Molecules

Organolithium reagents are fundamental tools for the formation of carbon-carbon bonds, serving as potent nucleophiles and strong bases. wikipedia.orgsigmaaldrich.comlibretexts.org The reactivity of "lithium;2-methanidylbut-2-ene" would be analogous to other allylic lithium compounds, which are known to participate in a variety of reactions to construct complex molecular frameworks.

Synthesis of Substituted Alkenes and Alkanes

The synthesis of substituted alkenes and alkanes often relies on the nucleophilic addition of organometallic reagents to electrophilic substrates. As a nucleophile, "lithium;2-methanidylbut-2-ene" could theoretically react with a range of electrophiles to generate more complex unsaturated or saturated hydrocarbon chains.

Reaction with Alkyl Halides: One of the most fundamental reactions of organolithium reagents is their coupling with alkyl halides. masterorganicchemistry.com The carbanionic center of "lithium;2-methanidylbut-2-ene" could displace a halide from an alkyl halide, forming a new carbon-carbon bond and leading to the synthesis of a more complex substituted alkene. The regioselectivity of this reaction would be a key factor, with attack possible at either the primary or tertiary carbon of the allylic system.

Addition to Carbonyl Compounds: Organolithium reagents readily add to aldehydes and ketones to form alcohols. fiveable.meyoutube.com Subsequent dehydration of the resulting alcohol could provide a pathway to a variety of substituted dienes or other unsaturated systems. Alternatively, reduction of the alcohol would yield a substituted alkane. The table below illustrates potential products from the reaction of "lithium;2-methanidylbut-2-ene" with a simple electrophile like formaldehyde, followed by different workup procedures.

| Reagent | Electrophile | Intermediate Product | Final Product (after workup) | Product Type |

| lithium;2-methanidylbut-2-ene | Formaldehyde | Lithium alkoxide | 3-methyl-3-vinylbut-1-ol | Substituted Alkenol |

| lithium;2-methanidylbut-2-ene | Formaldehyde | Lithium alkoxide | 2-isopropenylbut-2-ene | Substituted Diene (after dehydration) |

| lithium;2-methanidylbut-2-ene | Formaldehyde | Lithium alkoxide | 2-isopropenylbutane | Substituted Alkane (after hydrogenation) |

Conjugate Addition: To α,β-unsaturated carbonyl compounds, organolithium reagents can undergo 1,4-conjugate addition, which is another powerful method for C-C bond formation. This would allow for the introduction of the 2-methanidylbut-2-enyl group at the β-position of the carbonyl compound.

Applications in Natural Product Total Synthesis (e.g., Shikonin, Cylindrocyclophane F)

The total synthesis of complex natural products often requires the use of highly reactive and selective reagents to construct intricate carbon skeletons. While there is no specific mention of "lithium;2-methanidylbut-2-ene" in the published total syntheses of Shikonin and Cylindrocyclophane F, organolithium reagents, in general, play crucial roles in such endeavors.

Shikonin: The total synthesis of Shikonin, a naturally occurring naphthoquinone derivative with a chiral side chain, has been accomplished through various routes. nih.gov Many of these syntheses involve the use of organometallic reagents, such as Grignard reagents, to introduce the side chain to the naphthoquinone core. nih.gov An organolithium reagent like "lithium;2-methanidylbut-2-ene" could potentially be used in a similar capacity, adding its organic fragment to a suitable electrophilic position on a precursor molecule. However, controlling the stereochemistry of the addition would be a significant challenge.

Cylindrocyclophane F: The synthesis of Cylindrocyclophane F, a complex cyclophane natural product, involves multiple C-C bond-forming reactions to construct its macrocyclic structure. The reported syntheses utilize methodologies such as the Ramberg–Bäcklund reaction and various coupling reactions. nih.gov While direct application of "lithium;2-methanidylbut-2-ene" is not documented, related organolithium chemistry could be envisioned for the formation of key intermediates or for the functionalization of the aromatic rings.

Role in Polymerization Chemistry

Organolithium compounds are widely used as initiators for anionic polymerization, a process that allows for the synthesis of polymers with well-defined molecular weights and architectures. wikipedia.orgsemanticscholar.org

Anionic Polymerization Initiation

"Lithium;2-methanidylbut-2-ene," as an organolithium species, has the potential to act as an initiator for the anionic polymerization of various monomers, particularly conjugated dienes like butadiene and isoprene, as well as styrene and its derivatives. semanticscholar.orgdatapdf.com The initiation step involves the addition of the organolithium compound across the double bond of the monomer, generating a new carbanionic species that then propagates by adding to subsequent monomer units. wikipedia.org

The structure of the initiator can influence the microstructure of the resulting polymer. For instance, in the polymerization of dienes, the nature of the organolithium initiator and the solvent can affect the ratio of 1,4- to 1,2- or 3,4-addition, which in turn determines the physical properties of the polymer. rsc.orgresearchgate.net The allylic nature of "lithium;2-methanidylbut-2-ene" might impart specific stereochemical control during the polymerization process.

Synthesis of Branched Polymers

The synthesis of branched polymers can be achieved through various strategies, including the use of functional initiators or by "grafting-from" or "grafting-onto" methods. epa.govnih.gov An initiator like "lithium;2-methanidylbut-2-ene" could potentially be used to create branched structures.

Grafting-from: If a polymer backbone contains electrophilic sites, treatment with "lithium;2-methanidylbut-2-ene" could initiate the growth of polymer branches from those sites.

Macromonomer Approach: Alternatively, the reagent could be used to prepare a macromonomer. For example, reaction with a monomer containing a protected functional group, followed by deprotection, could yield a polymer chain with a reactive end-group. This macromonomer could then be copolymerized with other monomers to form a branched or graft copolymer.

Functionalization of Polymeric Materials

The high reactivity of the carbon-lithium bond allows for the use of organolithium compounds to introduce functional groups into polymers. acs.orgresearchgate.net This is often achieved by terminating a living anionic polymerization with a suitable electrophilic reagent.

A living polymer chain initiated by "lithium;2-methanidylbut-2-ene" would possess a reactive carbanionic end-group. Quenching this living polymer with various electrophiles can introduce a wide range of functionalities at the chain end. The table below provides some examples of potential functionalization reactions.

| Living Polymer End-group | Quenching Agent | Resulting Functional Group |

| Poly(monomer)-Li | Ethylene oxide | Hydroxyl (-OH) |

| Poly(monomer)-Li | Carbon dioxide | Carboxylic acid (-COOH) |

| Poly(monomer)-Li | N-benzylidenemethylamine | Primary amine (-NH2) after hydrolysis |

| Poly(monomer)-Li | Chlorotrimethylsilane | Trimethylsilyl (-Si(CH3)3) |